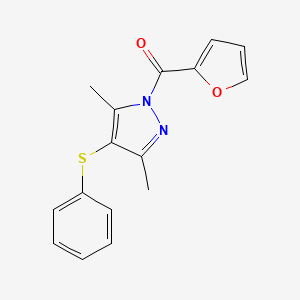

![molecular formula C19H22N2O5S B5537463 [2-(3-甲氧基-10H-吩噻嗪-10-基)乙基]二甲胺草酸盐](/img/structure/B5537463.png)

[2-(3-甲氧基-10H-吩噻嗪-10-基)乙基]二甲胺草酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of phenothiazine derivatives often involves N-alkylation, where specific substituents are introduced to enhance the molecule's properties, such as polarity and fluorescence. A notable example is the alkylation of 2-methoxy-10H-phenothiazine to introduce 3-dimethylaminopropyl groups, which can be further derivatized to enhance the molecule's solubility and reactivity (Quesneau et al., 2020). This process is crucial for developing phenothiazine-coumarin hybrid dyes with desirable spectral features, particularly NIR-I emission in aqueous media.

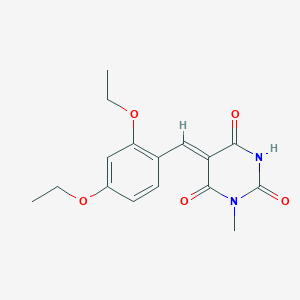

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including "[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate," is characterized by the presence of a phenothiazine core, which significantly influences its electronic and optical properties. The structure of related compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, has been elucidated using X-ray diffraction, revealing insights into the molecular configuration and interatomic distances that dictate the compound's reactivity and interaction with other molecules (Althoff et al., 2019).

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including S-oxidation, which can be utilized for fluorogenic detection of reactive oxygen species (ROS). This capability makes them valuable tools in bioanalytical applications, where their reaction with ROS can be monitored through changes in fluorescence intensity (Quesneau et al., 2020).

科学研究应用

生物活性化合物和荧光探针的合成

一项研究重新审视了 2-甲氧基-10H-吩噻嗪的 N-烷基化,强调了其作为合成生物活性化合物和荧光探针的构建模块的价值。该研究重点关注引入可转化为阳离子或两性离子侧链的取代基,从而提高疏水分子支架的极性。这种方法导致创建了在水性介质中具有显着 NIR-I 发射的吩噻嗪-香豆素杂化染料,旨在作为生物分析应用的新型荧光标记,包括检测活性氧 (ROS) (Quesneau 等人,2020)。

止咳药剂开发

对吩噻嗪-10-羧酸衍生物的药理活性研究发现了具有与可待因相当的止咳活性的化合物。一种特定的化合物,二甲基-氨基-乙氧基-乙基吩噻嗪-10-羧酸酯,因其强大的止咳功效、低毒性和最小的抗痉挛活性而备受关注,表明其作为非麻醉性止咳药的临床应用潜力 (Chappel 等人,1958)。

非水溶液氧化还原液流电池

一项研究探索了吩噻嗪核的功能化,以开发用于非水溶液氧化还原液流电池的可溶性多电子转移有机氧化还原偶联剂。新型吩噻嗪衍生物的合成和电化学分析证明了它们作为与非水电解质相容的两电子供体的潜力,为氧化还原液流电池的设计提供了见解 (Attanayake 等人,2019)。

作用机制

属性

IUPAC Name |

2-(3-methoxyphenothiazin-10-yl)-N,N-dimethylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)10-11-19-14-6-4-5-7-16(14)21-17-12-13(20-3)8-9-15(17)19;3-1(4)2(5)6/h4-9,12H,10-11H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDMCNQFONOULT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(C=C(C=C2)OC)SC3=CC=CC=C31.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-Methoxy-phenothiazin-10-yl)-ethyl]-dimethyl-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-8-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537380.png)

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5537412.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)